N~1~-[1-(4-ETHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N~1~-(4-METHOXYBENZYL)BENZAMIDE
Overview
Description
N~1~-[1-(4-ETHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N~1~-(4-METHOXYBENZYL)BENZAMIDE is a complex organic compound with a unique structure that includes a pyrrolidinyl ring, an ethylphenyl group, and a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(4-ETHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N~1~-(4-METHOXYBENZYL)BENZAMIDE typically involves multiple steps, including the formation of the pyrrolidinyl ring and the subsequent attachment of the ethylphenyl and methoxybenzyl groups. Common reagents used in the synthesis include benzoyl chloride, ethylbenzene, and methoxybenzylamine. The reaction conditions often involve the use of catalysts such as palladium on carbon and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N~1~-[1-(4-ETHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N~1~-(4-METHOXYBENZYL)BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyrrolidinyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Major Products Formed
Major products formed from these reactions include various substituted benzamides, alcohols, and amines, depending on the specific reaction pathway and conditions used.
Scientific Research Applications
N~1~-[1-(4-ETHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N~1~-(4-METHOXYBENZYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N1-[1-(4-ETHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N~1~-(4-METHOXYBENZYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction and metabolic processes, which can result in changes in cellular function and activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-3-fluoro-N-(4-methoxybenzyl)benzamide
- N~1~-[1-(4-ETHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N~1~-(4-METHOXYBENZYL)BENZAMIDE derivatives with different substituents
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. Its structure allows for various modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
N-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]-N-[(4-methoxyphenyl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c1-3-19-9-13-22(14-10-19)29-25(30)17-24(27(29)32)28(26(31)21-7-5-4-6-8-21)18-20-11-15-23(33-2)16-12-20/h4-16,24H,3,17-18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWZLNICAXSKEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CC3=CC=C(C=C3)OC)C(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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